![molecular formula C20H25N3O B2442227 N-[4-(4-乙基哌嗪-1-基)苯基]-4-甲基苯甲酰胺 CAS No. 478065-83-7](/img/structure/B2442227.png)

N-[4-(4-乙基哌嗪-1-基)苯基]-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

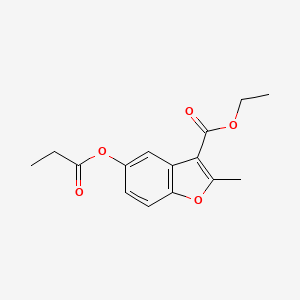

N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton tyrosine kinase (BTK). It has a molecular formula of C20H25N3O and a molecular weight of 323.44 .

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the structure of N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide, has been the subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide include a molecular formula of C20H25N3O and a molecular weight of 323.44 .科学研究应用

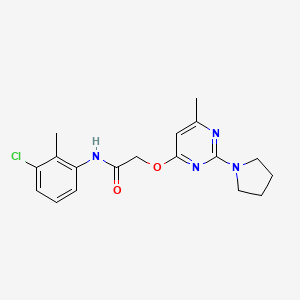

- 哌嗪及其衍生物具有抗菌活性。研究人员已经调查了哌嗪化合物,包括N-[4-(4-乙基哌嗪-1-基)苯基]-4-甲基苯甲酰胺的抗菌潜力。 这些化合物可以作为新型抗生素和抗真菌剂的构建块 .

- 哌嗪在药物发现中起着至关重要的作用。N-[4-(4-乙基哌嗪-1-基)苯基]-4-甲基苯甲酰胺衍生物用作合成活性药物成分 (API) 的中间体。例如:

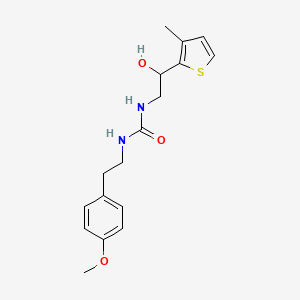

- 研究人员已经研究了相关化合物的晶体结构,例如 3,5-二硝基苯甲酸 4-乙基哌嗪-1-鎓和 3,5-二硝基苯甲酸 4-甲基哌嗪-1-鎓。这些结构揭示了由氢键形成的有机层,从而导致三维网络。 此类研究提供了对化合物行为和相互作用的见解 .

- N-[4-(4-乙基哌嗪基)苯基]-4-甲基苯甲酰胺作为兽医药物的中间体。 其衍生物在农用化学品和其他兽医药物中得到应用 .

- 哌嗪是各种生物活性化合物中发现的重要药效团。研究人员已经探索了它们作为抗真菌剂、抗菌剂、抗疟疾剂和抗精神病剂的潜力。 最近的进展突出了哌嗪衍生物的抗菌活性 .

- N-[4-(4-乙基哌嗪-1-基)苯基]-4-甲基苯甲酰胺衍生物用于合成诸如氧氟沙星、利福平、氯氮平,以及唑吡仑之类的化合物。 这些化合物具有多种治疗应用 .

抗菌特性

药物发现和药物化学

化学生物学和晶体结构

农用化学品和兽医

生物活性 and 药效团

其他化合物的合成

作用机制

Target of Action

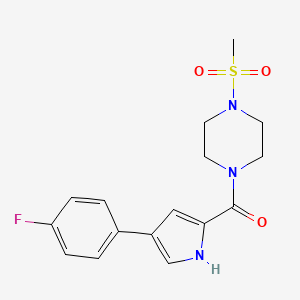

The primary target of N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide is the NLRP3 inflammasome , specifically the NEK7 protein . NEK7 is critical for NLRP3 inflammasome activation . The NLRP3 inflammasome is a cytoplasmic multiprotein complex that plays a crucial role in the immune response .

Mode of Action

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide acts as an inhibitor of the NLRP3 inflammasome . It blocks the binding of NLRP3 to NEK7, preventing the oligomerization of NLRP3 and subsequent ASC oligomerization/phosphorylation . This inhibition prevents the activation of the inflammasome, thereby reducing the maturation of pro-interleukin-1β (pro-IL-1β) or pro-IL-18 to their active forms .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway . By inhibiting the interaction between NLRP3 and NEK7, it prevents the assembly of the inflammasome complex . This leads to a decrease in the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18 .

Pharmacokinetics

The compound’s effectiveness in reducing inflammation suggests it has sufficient bioavailability to reach its target in vivo .

Result of Action

The compound’s action results in a significant reduction in inflammation. In a study, it was shown to reduce foot pad thickness and inflammation in mice injected with monosodium urate (MSU), a model for gout . It also significantly reduced the content or maturation of IL-1β and ASC speck in the foot pad .

Action Environment

The compound’s effectiveness in reducing inflammation in vivo suggests it is stable and effective under physiological conditions .

属性

IUPAC Name |

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-3-22-12-14-23(15-13-22)19-10-8-18(9-11-19)21-20(24)17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNDRIGXWNGJDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(4-chlorophenyl)-5-(3-cyclopentylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2442154.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2442157.png)

![1-[(4-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2442160.png)

![1-[2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2442163.png)